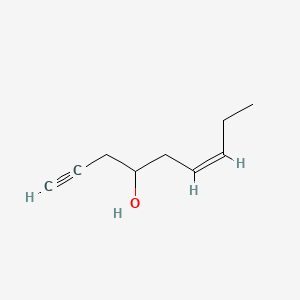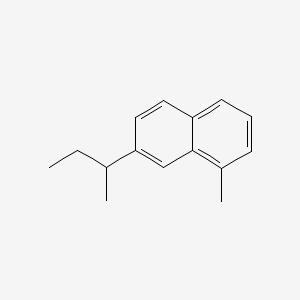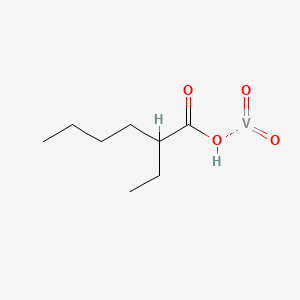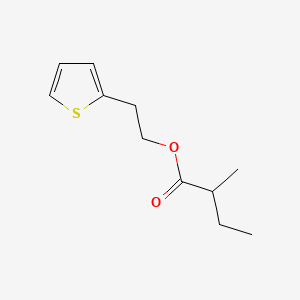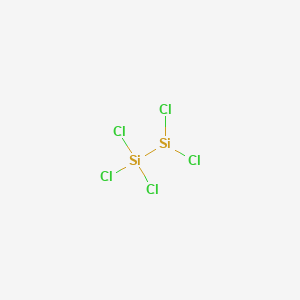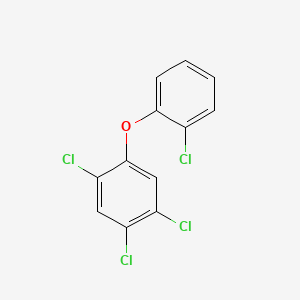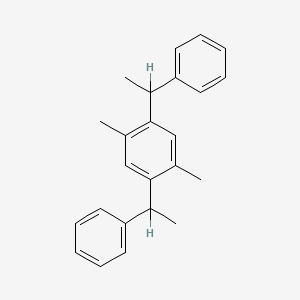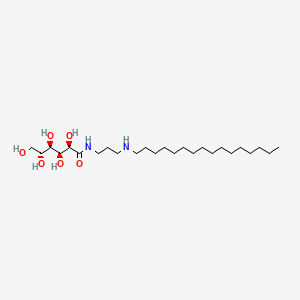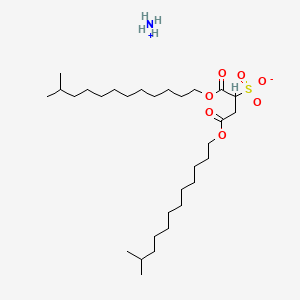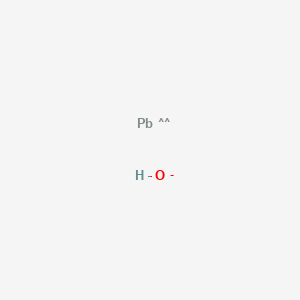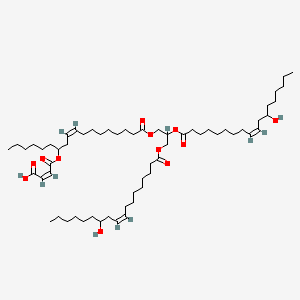
Tetrakis(ethyl acetoacetato-O1',O3)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(ethyl acetoacetato-O1’,O3)titanium: is a titanium complex with the molecular formula C24H40O12Ti . It is known for its unique coordination chemistry and is often used in various scientific and industrial applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(ethyl acetoacetato-O1’,O3)titanium typically involves the reaction of titanium tetrachloride with ethyl acetoacetate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired complex .
Industrial Production Methods: In an industrial setting, the production of Tetrakis(ethyl acetoacetato-O1’,O3)titanium follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to maintain the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(ethyl acetoacetato-O1’,O3)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other by-products.
Reduction: It can also be reduced, although this is less common.
Substitution: The ethyl acetoacetate ligands can be substituted with other ligands, altering the properties of the complex.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions often involve the use of other β-diketones or similar ligands.
Major Products Formed:
Oxidation: Titanium dioxide and various organic by-products.
Reduction: Reduced titanium complexes.
Substitution: New titanium complexes with different ligands.
Scientific Research Applications
Chemistry: Tetrakis(ethyl acetoacetato-O1’,O3)titanium is used as a precursor in the synthesis of titanium-based materials, including catalysts and nanomaterials .
Industry: In the industrial sector, Tetrakis(ethyl acetoacetato-O1’,O3)titanium is used in the production of coatings, adhesives, and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of Tetrakis(ethyl acetoacetato-O1’,O3)titanium involves its ability to coordinate with various ligands and substrates. The titanium center acts as a Lewis acid, facilitating various chemical reactions. The ethyl acetoacetate ligands stabilize the titanium center and influence its reactivity .
Comparison with Similar Compounds
Tetrakis(acetylacetonato)titanium: Similar in structure but with acetylacetonate ligands.
Tetrakis(methyl acetoacetato)titanium: Similar but with methyl acetoacetate ligands.
Uniqueness: Tetrakis(ethyl acetoacetato-O1’,O3)titanium is unique due to the presence of ethyl acetoacetate ligands, which provide specific steric and electronic properties that influence its reactivity and applications .
Properties
CAS No. |
43184-65-2 |
|---|---|
Molecular Formula |
C24H40O12Ti |
Molecular Weight |
568.4 g/mol |
IUPAC Name |
3-oxohexanoic acid;titanium |
InChI |
InChI=1S/4C6H10O3.Ti/c4*1-2-3-5(7)4-6(8)9;/h4*2-4H2,1H3,(H,8,9); |
InChI Key |
KJHMPGHGNQILEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)O.CCCC(=O)CC(=O)O.CCCC(=O)CC(=O)O.CCCC(=O)CC(=O)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


